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Compound of Interest

Compound Name: 4-Fluorophenylacetonitrile

Cat. No.: B056358

Abstract

4-Fluorophenylacetonitrile, a prominent organofluorine compound, serves as a pivotal
intermediate in the landscape of modern organic synthesis. Its strategic importance is
particularly pronounced in the fields of medicinal chemistry and materials science, where the
introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and
electronic properties. This technical guide provides a consolidated, in-depth resource for
researchers, chemists, and drug development professionals. It meticulously details the
compound's extensive nomenclature and chemical identifiers, presents its validated
physicochemical properties, and explores its core synthetic applications. By elucidating the
causality behind experimental choices and grounding all information in authoritative references,
this document aims to be an essential tool for the effective utilization of this versatile chemical
building block.

Chemical Identity: Nomenclature and Standard
Identifiers

Precise identification is the cornerstone of chemical research and development. 4-
Fluorophenylacetonitrile is known by several synonyms, a reflection of its common use and
historical naming conventions. Understanding these alternatives is crucial for comprehensive
literature searches and unambiguous material sourcing. The compound's fundamental
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structure is a benzene ring substituted with a fluorine atom and an acetonitrile group at the
para (1,4) positions.

Caption: Chemical structure of 4-Fluorophenylacetonitrile.

The most commonly encountered synonyms and systematic names are detailed below. "4-
Fluorobenzyl cyanide" is arguably the most prevalent trivial name, directly describing its
structure as a cyanide derivative of 4-fluorobenzyl chloride.

Table 1: Synonyms and Systematic Names

4-Fluorobenzyl cyanide[1][2]

p-Fluorobenzyl cyanide[3][4][5]

Benzeneacetonitrile, 4-fluoro-[4][5]

4-Fluorobenzeneacetonitrile[3][5]

p-Fluorophenylacetonitrile[3][5][6]

2-(4-Fluorophenyl)acetonitrile[6]

Acetonitrile, (p-fluorophenyl)-[3][5]

For unequivocal identification in a regulatory and global trade context, a variety of standard
chemical identifiers are used. These are cataloged in numerous databases and are essential
for safety data sheets (SDS), certificates of analysis (CoA), and scholarly publications.
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Table 2: Key Chemical

- Value Source

Identifiers

CAS Number 459-22-3 [31[7]

Molecular Formula CsHeFN [1][5]1[8]

Molecular Weight 135.14 g/mol [1][5]

EINECS Number 207-286-8 [B1517]

PubChem CID 68016 [5]

MDL Number MFCD00001917 [4][8]
JHQBLYITVCBGTO-

InChlKey [4]
UHFFFAOYSA-N

Canonical SMILES N#CCC1=CC=C(F)C=C1 [1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing,
executing, and scaling up chemical reactions. These parameters dictate choices regarding
reaction solvents, purification methods (e.g., distillation), and storage conditions. 4-
Fluorophenylacetonitrile is a liquid at room temperature with a high boiling point, making it
suitable for reactions requiring elevated temperatures.
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Table 3: Physicochemical

Value Source
Data

Clear, colorless to light yellow
Appearance o [4][7]

liquid
Boiling Point 119-120 °C at 18 mmHg [4171
Density 1.126 g/mL at 25 °C [31[7]
Refractive Index (n2°/D) 1.5002 [31[4]
Flash Point 108 °C (226.4 °F) - closed cup [3]

Store under inert atmosphere
Storage [4][8]
at room temperature

Synthesis and Key Reactions

As a valued building block, the synthetic routes to and from 4-fluorophenylacetonitrile are
well-established. Its reactivity is dominated by the nitrile functional group, which can be readily
transformed into other valuable moieties such as carboxylic acids and primary amines.

Common Synthesis Route: Nucleophilic Substitution

The most direct and widely used laboratory and industrial synthesis involves the nucleophilic
substitution of a 4-fluorobenzyl halide (typically the chloride or bromide) with an alkali metal
cyanide. This is a classic Sn2 reaction.

Causality in Experimental Design:

e Solvent Choice: A polar aprotic solvent like DMSO, DMF, or acetone is preferred. These
solvents effectively solvate the cation (e.g., Na* or K*) of the cyanide salt, leaving the
cyanide anion (~CN) highly nucleophilic and reactive.

¢ Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices.
KCN is often slightly more soluble in organic solvents.

o Temperature Control: The reaction is exothermic. While gentle heating can increase the
reaction rate, excessive temperatures can lead to side products. Monitoring the reaction
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temperature is crucial for achieving a high yield and purity.

4-Fluorobenzyl Halide Alkali Metal Cyanide
(X =Cl, Br) (NaCN or KCN)

Polar Aprotic Solvent
(e.g., DMSO)
Heat

4-Fluorophenylacetonitrile

Click to download full resolution via product page
Caption: General workflow for the synthesis of 4-Fluorophenylacetonitrile.
Exemplary Laboratory Protocol:

» To a stirred solution of 4-fluorobenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/qg),
add sodium cyanide (1.1 eq) portion-wise at room temperature.

» Heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC or GC-MS.

e Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench by
pouring it into ice-cold water.

o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane) three times.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

o Concentrate the solvent under reduced pressure. The crude product can be purified by
vacuum distillation to yield pure 4-fluorophenylacetonitrile.
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Key Transformations and Synthetic Utility

The true value of 4-fluorophenylacetonitrile lies in its role as a precursor to other key
synthons. The nitrile group is a versatile functional handle for elaboration.

4-Fluorophenylacetonitrile

Hydrolysis Reduction
(HsO* or NaOH, H2032) (LiAIH4 or H2, Raney Ni)
4-Fluorophenylacetic Acid 2-(4-Fluorophenyl)ethanamine

Click to download full resolution via product page
Caption: Key synthetic transformations of 4-Fluorophenylacetonitrile.

o Hydrolysis to 4-Fluorophenylacetic Acid: Both acidic and basic conditions can effectively
hydrolyze the nitrile to a carboxylic acid. The resulting 4-fluorophenylacetic acid is a critical
precursor for many pharmaceuticals, including non-steroidal anti-inflammatory drugs
(NSAIDs). The hydrolysis of the related 4-chlorophenylacetonitrile is a key step in producing
the API arhalofenate[9].

o Reduction to 2-(4-Fluorophenyl)ethanamine: The nitrile can be reduced to a primary amine
using powerful reducing agents like lithium aluminum hydride (LiAIH4) or via catalytic
hydrogenation (e.g., H2 over Raney Nickel). This transformation is fundamental for producing
phenethylamine-class compounds, which are prevalent in drug discovery. For instance, the
reduction of the chloro-analog is used to synthesize the precursor for the weight-loss drug
Lorcaserin[9].

Applications in Drug Discovery and Development

4-Fluorophenylacetonitrile is a starting material and key intermediate in the synthesis of a
wide array of biologically active molecules.[4][7] The para-fluoro substitution is a common tactic
in medicinal chemistry for several reasons:
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» Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom
at a site susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block
this pathway, thereby increasing the compound's half-life and bioavailability.

o Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter
the pKa of nearby functional groups, influencing a drug's solubility and ability to cross cell
membranes.

» Enhanced Binding Interactions: The fluorine atom can participate in favorable hydrogen
bonding and dipole-dipole interactions with protein targets, potentially increasing binding
affinity and drug potency.

Documented applications include its use as a reagent in the synthesis of:
» Novel Daidzein analogs exhibiting in-vitro anti-influenza activity.[4][7]
o Benzylbenzo[d]thiazole sulfonamides with anti-inflammatory properties.[4][7]

o 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, a class of
compounds explored for various therapeutic targets.[4][7]

Furthermore, it undergoes biotransformation by marine fungi like Aspergillus sydowii to produce
4-Fluorophenylacetic acid, indicating its role in biocatalysis and green chemistry research.[4][7]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-fluorophenylacetonitrile is
paramount. It is classified as acutely toxic and an irritant. All work should be conducted in a
well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Table 4: GHS Hazard and Precautionary Statements

Signal Word: Warning[5]

Hazard Statements (H-Codes)

H302: Harmful if swallowed[5]

H312: Harmful in contact with skin[5]

H332: Harmful if inhaled[5]

H315: Causes skin irritation[5]

H319: Causes serious eye irritation[5]

H335: May cause respiratory irritation[4]

Precautionary Statements (P-Codes)

P261: Avoid breathing vapors/mist/spray[10]

P280: Wear protective gloves/protective clothing/eye protection/face protection

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[4]

P302 + P352: IF ON SKIN: Wash with plenty of water[10]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing[4]

Trustworthiness in Protocol: Adherence to these safety protocols is a self-validating system.
Proper use of PPE and engineering controls (fume hoods) directly mitigates the documented
risks, ensuring operator safety and experimental integrity. In case of exposure, immediate and
appropriate first aid as guided by the P-statements is critical.

Conclusion

4-Fluorophenylacetonitrile is more than a simple chemical; it is a versatile and enabling tool
for chemical innovation. Its multiple synonyms and identifiers, while complex, all point to a
single, highly valuable molecular architecture. A firm grasp of its physicochemical properties
allows for precise control over its synthesis and reactions, primarily the hydrolysis and
reduction of its nitrile group. These transformations unlock pathways to crucial acidic and
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amine-containing intermediates, cementing its role as a cornerstone building block in the
synthesis of pharmaceuticals and other advanced materials. For the research scientist, a
comprehensive understanding of this compound's identity, properties, and reactivity is essential
for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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